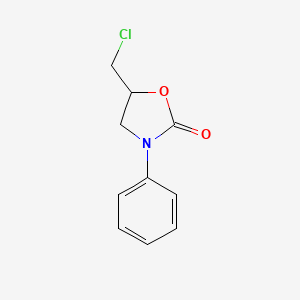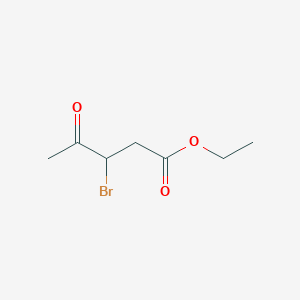
Ethyl 3-bromo-4-oxopentanoate
Übersicht
Beschreibung
Ethyl 3-bromo-4-oxopentanoate is a chemical compound with the molecular formula C7H11BrO3 . It has a molecular weight of 223.07 . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The structure includes a bromine atom and an ester group (COO-), which are key functional groups in the molecule .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 249.5±20.0 °C at 760 mmHg, and a flash point of 104.7±21.8 °C . It has a molar refractivity of 44.0±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 158.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Proteinase Inhibitors Ethyl 3-bromo-4-oxopentanoate has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor. The compound was prepared through a Reformatsky reaction involving ethyl bromodifluoroacetate and an imine, demonstrating its utility in medicinal chemistry (Angelastro et al., 1992).
Production of β-Oxoadipate Derivatives and γ-Oxo Acids this compound reacts with zinc and succinic anhydride to form β-oxoadipate derivatives and γ-oxo acids, showcasing its role in organic synthesis. This reaction pathway offers a method to produce these compounds in significant yields (Schick & Ludwig, 1992).
Investigation in Anionic Polymerization Research has explored the cleavage of related β-ketoesters, including ethyl 2,2,4-trimethyl-3-oxopentanoate, with sodium tert-butoxide. These studies contribute to understanding the anionic polymerization of methacrylates, an important process in polymer chemistry (Lochmann & Trekoval, 1981).
Enantioselective Reductions in Biocatalysis The compound has been used in studies of enantioselective reductions, particularly with Geotrichum candidum. These reductions produce 3-hydroxyesters with varying enantiomeric excess, relevant to chiral chemistry and biocatalysis (Sundby et al., 2003).
Role in Etherification Reactions this compound is involved in etherification reactions, as seen in the conversion of HMF (5-hydroxymethylfurfural) to EMF (ethoxymethylfurfuran-2-carbaldehyde) and EOP (ethyl 4-oxopentanoate). This research highlights its potential in catalytic processes and organic transformations (Lanzafame et al., 2017).
Application in Combustion Kinetics this compound, also known as ethyl levulinate, is a biofuel candidate with significant potential. Its combustion kinetics have been extensively studied, providing insights into its suitability as a renewable energy source (Ghosh et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard codes H302, H312, H315, H319, H332, and H335, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Ethyl 3-bromo-4-oxopentanoate is a complex organic compound with the molecular formula C7H11BrO3 It’s known to be used as a biochemical reagent in life science research .
Mode of Action
It has been used in the construction of benzindeno-fused azepine derivatives through a nah-promoted cycloaddition with azadienes . This process results in good yields and stereoselectivities .
Biochemical Pathways
Its role in the synthesis of benzindenoazepines suggests it may influence pathways involving these compounds .
Result of Action
Its use in the synthesis of benzindenoazepines suggests it may contribute to the biological activities associated with these compounds .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBHNRDFFCWPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513344 | |
| Record name | Ethyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54260-84-3 | |
| Record name | Ethyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

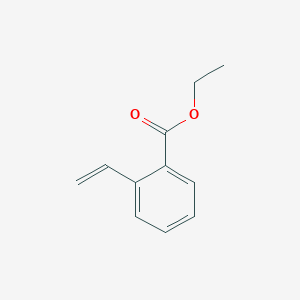
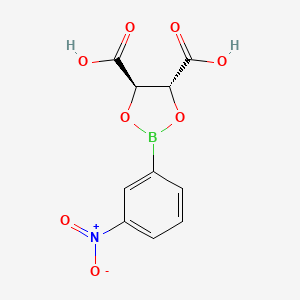
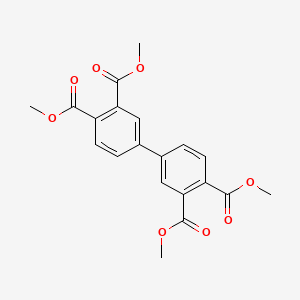
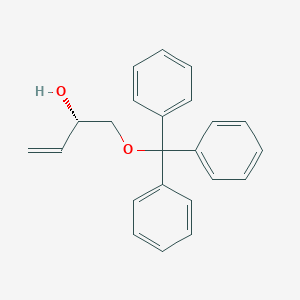

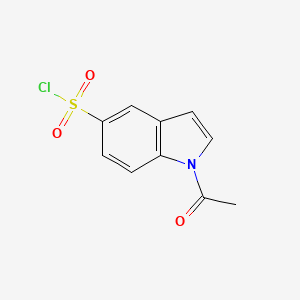



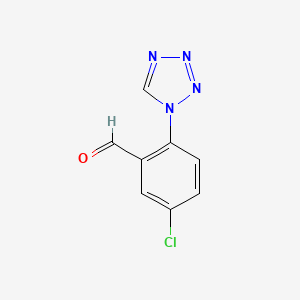

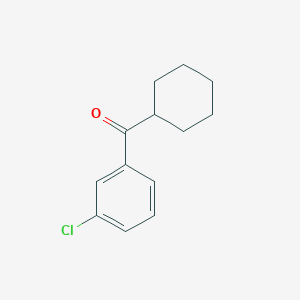
![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)
